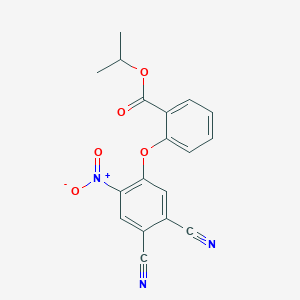![molecular formula C15H18FN3O3 B6059758 N~2~-acetyl-N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]glycinamide](/img/structure/B6059758.png)
N~2~-acetyl-N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-acetyl-N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]glycinamide, also known as FGIN-1-27, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of NMDA receptor antagonists and has been shown to exhibit neuroprotective effects in various animal models of neurological disorders.
Wissenschaftliche Forschungsanwendungen
N~2~-acetyl-N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. The compound has been shown to exhibit neuroprotective effects by reducing excitotoxicity and oxidative stress, which are the major causes of neuronal damage in these disorders.
Wirkmechanismus
N~2~-acetyl-N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]glycinamide acts as an NMDA receptor antagonist and blocks the excessive activation of NMDA receptors, which are known to cause excitotoxicity and neuronal damage. The compound also reduces the production of reactive oxygen species and inhibits the activation of apoptotic pathways, which further contributes to its neuroprotective effects.
Biochemical and Physiological Effects
N~2~-acetyl-N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]glycinamide has been shown to reduce infarct volume and improve neurological function in animal models of stroke and traumatic brain injury. The compound also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, N~2~-acetyl-N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]glycinamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-acetyl-N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]glycinamide has several advantages for lab experiments, including its high potency and specificity for NMDA receptors, its ability to cross the blood-brain barrier, and its low toxicity. However, the compound has some limitations, including its relatively short half-life and the need for repeated dosing to maintain its therapeutic effects.
Zukünftige Richtungen
There are several future directions for the research on N~2~-acetyl-N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]glycinamide. One direction is to investigate the potential therapeutic applications of the compound in other neurological disorders, such as multiple sclerosis and Parkinson's disease. Another direction is to develop more potent and selective NMDA receptor antagonists based on the structure of N~2~-acetyl-N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]glycinamide. Finally, the use of N~2~-acetyl-N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]glycinamide in combination with other neuroprotective agents may enhance its therapeutic effects and reduce the potential side effects.
Synthesemethoden
The synthesis of N~2~-acetyl-N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]glycinamide involves the reaction of N-acetyl-glycine ethyl ester with 3-fluorobenzaldehyde in the presence of sodium triacetoxyborohydride. The resulting product is then reacted with pyrrolidine-2,5-dione to obtain N~2~-acetyl-N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]glycinamide. The yield of the final product is around 50%, and the purity can be increased by recrystallization.
Eigenschaften
IUPAC Name |
2-acetamido-N-[1-[(3-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O3/c1-10(20)17-7-14(21)18-13-6-15(22)19(9-13)8-11-3-2-4-12(16)5-11/h2-5,13H,6-9H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZISWIMMSHFLKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC1CC(=O)N(C1)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetamido-N-[1-[(3-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methyl]amino}-6-hydroxy-4-pyrimidinyl)acetate](/img/structure/B6059696.png)
![2-[4-(2-fluoro-4-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6059704.png)

![3-({[1-(1-adamantyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6059737.png)
![6-hydroxy-5-(4-methoxybenzyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B6059742.png)
![2-({3-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)-6-methoxyphenol](/img/structure/B6059746.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methoxymethyl)-1-pyrrolidinyl]pyridine](/img/structure/B6059752.png)

![2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6059760.png)
![N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6059761.png)

![5-(3-chloro-4,5-dimethoxyphenyl)-9-methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B6059782.png)
![5-(3-nitrophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B6059786.png)